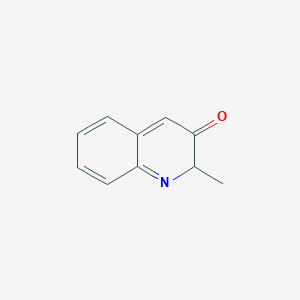

2-Methylquinolin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-methyl-2H-quinolin-3-one |

InChI |

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-7H,1H3 |

InChI Key |

LRUINIXCQQPWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Historical Context and Significance of the Quinolinone Scaffold

The quinoline (B57606) ring system, first isolated from coal tar in 1834, forms the backbone of a vast array of natural products, particularly alkaloids, and synthetic compounds with profound physiological and therapeutic effects. nih.gov The introduction of an oxo group to the quinoline core gives rise to the quinolinone scaffold, a structural motif that has proven to be of immense importance in medicinal chemistry. mdpi.comresearchgate.net

The development of synthetic methodologies to access quinoline and quinolinone derivatives has been a major focus for organic chemists. Classical methods such as the Skraup, Conrad-Limpach, and Gould-Jacobs reactions have been instrumental in the synthesis of these heterocyclic systems. nih.govbohrium.com The Gould-Jacobs reaction, for instance, allows for the synthesis of 4-hydroxyquinoline (B1666331) derivatives which can exist in tautomeric equilibrium with quinolin-4-ones. bohrium.com These foundational synthetic strategies have paved the way for the creation of a multitude of quinolinone-based drugs. bohrium.com

The significance of the quinolinone scaffold is perhaps best exemplified by the fluoroquinolone class of antibiotics, which includes widely used drugs like ciprofloxacin (B1669076) and levofloxacin. bohrium.com Beyond their antibacterial prowess, quinolinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties. mdpi.comgrowingscience.com This wide-ranging bioactivity has cemented the quinolinone scaffold as a "privileged structure" in drug discovery.

Overview of Academic Research Trajectories for 2 Methylquinolin 3 2h One Derivatives

Building upon the foundational importance of the quinolinone core, researchers have extensively explored the synthesis and application of derivatives of 2-Methylquinolin-3(2H)-one. These investigations have branched into several key areas, primarily focusing on the development of novel compounds with potential therapeutic applications.

A significant research trajectory involves the synthesis of novel hybrid molecules incorporating the this compound moiety alongside other biologically active heterocyclic systems. For example, researchers have synthesized Schiff bases and azo dyes derived from pyranoquinolinone, a related structure, and evaluated their anticancer activities. researchgate.net Another approach has been the preparation of quinoline-based furanones and their nitrogen analogues, which have been screened for antibacterial, antifungal, and anti-inflammatory properties. nih.gov

The synthesis of 2,3-disubstituted quinoline (B57606) derivatives has also been a fruitful area of research. These compounds are often prepared from precursors like 2-chloroquinoline-3-carbaldehyde. bohrium.com Furthermore, the development of one-pot synthesis methods for complex quinolone derivatives, such as 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates, highlights the ongoing efforts to create efficient and atom-economical synthetic routes. helsinki.fi

The following table provides a glimpse into the types of derivatives that have been synthesized and studied:

| Derivative Type | Synthetic Precursor/Method | Investigated Activities | Reference |

| Pyranoquinolinone-based Schiff bases and azo dyes | Pyranoquinolinone | Anticancer | researchgate.net |

| Quinoline-based furanones and pyrrolones | 3-Aroylpropionic acids and 2-chloroquinolin-3-carbaldehydes | Antibacterial, antifungal, anti-inflammatory | nih.gov |

| 2,3-Disubstituted quinolines | 2-Chloroquinoline-3-carbaldehyde | Not specified | bohrium.com |

| 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates | Aromatic amines and diethyl malonate (one-pot) | Not specified | helsinki.fi |

| 3-Substituted quinoline-2-ones | Cinnamic acid and 2-quinolinone derivatives | Antiproliferative | researchgate.net |

Interdisciplinary Relevance in Chemical Sciences

Conventional and Established Synthetic Strategies for Quinolinone Ring Systems

Traditional methods for constructing the quinolinone core have been refined over many years and remain valuable tools for synthetic chemists. These strategies often involve the formation of the heterocyclic ring through cyclization reactions of appropriately substituted acyclic precursors.

Cyclocondensation Approaches (e.g., Isatoic Anhydride (B1165640) Chemistry)

Cyclocondensation reactions are a cornerstone of quinolinone synthesis. A prominent example involves the use of isatoic anhydride, a versatile starting material. acs.orgresearchgate.nettandfonline.com The reaction of isatoic anhydride with a suitable nucleophile, followed by cyclization, provides a direct route to the quinolinone scaffold. tandfonline.com For instance, the reaction of isatoic anhydride with the sodium enolate of ethyl acetoacetate, generated using sodium hydroxide (B78521) in N,N-dimethylacetamide, leads to the formation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. nih.govresearchgate.netbeilstein-journals.org This two-step process begins with the conversion of anthranilic acids to isatoic anhydrides using triphosgene. nih.govbeilstein-journals.org

The general applicability of isatoic anhydride is demonstrated by its reactions with various nitrogen nucleophiles, which, after subsequent cyclocondensation with electrophiles, yield a diverse array of quinazoline (B50416) and quinazolinone derivatives. researchgate.nettandfonline.com

Multi-Component Reactions (MCRs) for Quinolinone Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. This strategy has been successfully applied to the synthesis of quinolinone derivatives. nih.gov For example, a one-pot, three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid, catalyzed by L-proline, affords 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. mdpi.com

Another MCR involves the reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in the presence of thiamine (B1217682) hydrochloride in water to produce 4-amino-2-benzoylquinoline-3-carboxamides. rsc.org These reactions highlight the power of MCRs to rapidly generate structural complexity from simple starting materials. nih.gov

Reductive Cyclization Protocols (e.g., Morita-Baylis-Hillman Adducts)

Reductive cyclization represents another important strategy for quinolinone synthesis. Morita-Baylis-Hillman (MBH) adducts, which are densely functionalized molecules, serve as valuable precursors in this context. nih.gov A one-pot synthesis of 2-methyl-3-(phenylthiomethyl)quinolines has been developed from MBH adducts through a conjugate addition of thiols followed by reductive cyclization with iron in acetic acid. nih.gov

Furthermore, the reaction of various 2-nitrobenzaldehyde (B1664092) derivatives with methyl vinyl ketone in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) yields MBH adducts. core.ac.uk Subsequent reduction of these adducts can lead to quinoline and quinoline-N-oxide derivatives. core.ac.uk Palladium-catalyzed reactions of MBH adducts have also been employed. For instance, a palladium-catalyzed Heck reaction and cyclization of (het)aryl-substituted MBH adducts with 2-iodoaniline (B362364) provides an efficient route to 2,3-disubstituted quinoline derivatives. organic-chemistry.orgdntb.gov.ua

Advanced and Green Chemistry Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced techniques like microwave-assisted synthesis and one-pot procedures for the preparation of quinolinones.

Microwave-Assisted Synthesis of Quinolinone Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. lew.ro The synthesis of 4-hydroxy-2-methylquinoline (B36942) has been achieved in 86% yield by heating ethyl-β-anilinocrotonate under microwave irradiation for just three minutes. mdpi.com This method offers a substantial improvement over traditional heating protocols.

Microwave assistance has also been applied to the synthesis of various substituted quinolinones. For example, a one-pot synthesis of 2-(1H)-quinolinone compounds can be achieved by reacting a quinoline raw material with water and a reaction promoter like ethyl chloroacetate (B1199739) under microwave irradiation. google.com This approach has been used to prepare 3-methyl-2-(1H)-quinolinone and 4-methyl-2-(1H)-quinolinone in high yields. google.com

| Product | Starting Material 1 | Starting Material 2 | Conditions | Yield (%) | Reference |

| 4-Hydroxy-2-methylquinoline | Ethyl-β-anilinocrotonate | - | Microwave, 3 min, 250 W, 180 °C | 86 | mdpi.com |

| 3-Methyl-2-(1H)-quinolinone | 3-Methylquinoline | Ethyl chloroacetate, Water | Microwave, 25 min, 300 W | 90 | google.com |

| 4-Methyl-2-(1H)-quinolinone | 4-Methylquinoline | Ethyl chloroacetate, Water | Microwave, 25 min, 300 W | 94 | google.com |

| 6-Chloro-2-(1H)-quinolinone | 6-Chloroquinoline | Ethyl chloroacetate, Water | Microwave, 30 min, 300 W | 93 | google.com |

One-Pot Synthetic Procedures for this compound Precursors

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. Several one-pot methods for the synthesis of quinolinone precursors have been reported. A notable example is the synthesis of 2-methyl-3-(phenylthiomethyl)quinoline derivatives from Morita-Baylis-Hillman adducts, where the intermediate conjugate adduct is not isolated before the subsequent reductive cyclization step. nih.gov

Another efficient one-pot, three-component reaction involves 2-cyano-N-methylacetamide, arylglyoxals, and arylamines to synthesize 4-amino-2-benzoylquinoline-3-carboxamides. rsc.org Additionally, 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates can be synthesized in a one-pot reaction of aromatic amines with diethyl malonate. helsinki.fi

| Product | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Yield (%) | Reference |

| 2-Methyl-3-(phenylthiomethyl)quinolines | Morita-Baylis-Hillman adduct | Thiophenol | - | Fe/AcOH | 66 | nih.gov |

| 4-Amino-2-(4-chlorobenzoyl)-6-methoxy-N-methylquinoline-3-carboxamide | 2-Cyano-N-methylacetamide | 4-Chlorophenylglyoxal | 4-Methoxyaniline | Thiamine hydrochloride/H2O | Not specified | rsc.org |

| Diethyl 2,3-bis(4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)succinate | 4-Methylaniline | Diethyl malonate | - | Diphenyl ether | Not specified | helsinki.fi |

| 4-Aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones | Aromatic aldehyde | 4-Hydroxy-1-methylquinolin-2(1H)-one | Meldrum's acid | L-proline/Ethanol (B145695) | High | mdpi.com |

Environmentally Tolerant Methodologies in Quinoline Synthesis

The synthesis of quinoline and its derivatives, including quinolinones, has seen a significant shift towards environmentally benign methodologies. These approaches prioritize the use of non-toxic catalysts, greener solvents, and energy-efficient reaction conditions to minimize environmental impact.

Several strategies have been developed to align with the principles of green chemistry. One such approach involves the use of transition-metal catalysts that are abundant and less toxic than their noble metal counterparts. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been employed as a readily available and green catalyst for the synthesis of quinoline derivatives. This method offers the advantage of a non-extractive workup and is suitable for large-scale production. tandfonline.com Similarly, manganese(II) complexes have been utilized in phosphine-free catalytic systems for the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles provides another efficient and convenient one-pot synthesis of quinolines under mild conditions without the need for a ligand. mdpi.com

The choice of solvent is another critical aspect of green quinoline synthesis. The use of water and ethanol as greener solvents has been explored. researchgate.net For example, an iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones is not only highly efficient but also environmentally benign. organic-chemistry.org Furthermore, solvent-free transformations have been developed, featuring cost-effective catalytic systems and operational simplicity, offering a green alternative to traditional thermal methods. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a green technique. A notable example is the use of Nafion NR50, a reusable solid acid catalyst, for the Friedländer quinoline synthesis in ethanol under microwave irradiation. This method is applicable to the one-pot synthesis of substituted quinolinyl chalcones. mdpi.com

Other environmentally friendly approaches include visible-light-mediated aerobic dehydrogenation using a non-toxic and inexpensive titanium dioxide catalyst with oxygen as the green oxidant. organic-chemistry.org Additionally, iodine-catalyzed synthesis of 2,4-substituted quinolines in DMSO offers mild reaction conditions and operational simplicity. rsc.org The use of tetrabutylammonium (B224687) bromide (TBAB) as a catalyst also represents an eco-friendly option for quinoline synthesis. researchgate.net

These methodologies underscore the growing importance of sustainability in chemical synthesis, providing effective and responsible pathways to valuable quinoline scaffolds. mdpi.com

Asymmetric Synthesis of Chiral Quinolinone Scaffolds

The development of asymmetric methods to produce chiral quinolinone scaffolds is of significant interest due to the prevalence of these structures in bioactive molecules.

Catalytic asymmetric hydrogenation is a direct and atom-economical method for producing chiral 3,4-dihydro-2-quinolones from 2-quinolones. Ruthenium(II)-NHC (N-heterocyclic carbene) complexes have been successfully used as catalysts for this transformation, achieving high yields and excellent enantioselectivities under mild conditions. nih.gov This method demonstrates good functional group tolerance, accommodating alkyl, methoxy, aryl, halogen, and trifluoromethyl substituents. nih.gov

Manganese catalysts have also emerged as a non-noble metal alternative for the asymmetric hydrogenation of quinolines. A chiral pincer manganese catalyst has shown exceptional activity, affording high yields and enantioselectivities (up to 97% ee). nih.gov This catalyst's high reactivity is attributed to a dual "N-H effect" within the ligand structure. chemrxiv.org

Furthermore, iridium catalysts have been developed for the asymmetric transfer hydrogenation of quinolines. A water-soluble iridium catalyst, which does not require an inert atmosphere, has demonstrated high efficiency. acs.org Chiral phosphoric acids have also been utilized to catalyze the asymmetric transfer hydrogenation of quinolines, yielding a variety of tetrahydroquinolines with good enantioselectivities. acs.org

Table 1: Catalytic Asymmetric Hydrogenation of Quinolones

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ru(II)-NHC | 2-Quinolones | 3,4-Dihydro-2-quinolones | Up to 99 | Up to 98:2 e.r. | nih.gov |

| Chiral Pincer Manganese | Quinolines | Tetrahydroquinolines | High | Up to 97 | nih.gov |

| Water-soluble Iridium | Quinolines | Tetrahydroquinolines | High | High | acs.org |

| Chiral Phosphoric Acid | Quinolines | Tetrahydroquinolines | 94-99 | 38-91 | acs.org |

Asymmetric conjugate addition reactions provide a versatile route to chiral quinolinones. The copper-catalyzed conjugate addition of Grignard reagents to N-heterocyclic acceptors, including 2-quinolones, has been established as a general method. d-nb.info This approach, utilizing a single catalyst system, affords a wide range of chiral 2- and 4-substituted tetrahydro-quinolones with excellent yields and enantioselectivities. d-nb.info The reaction tolerates various protecting groups on the nitrogen atom of the quinolone, such as methyl, benzyl, and allyl groups. d-nb.info

Palladium catalysis has also been successfully applied in the asymmetric conjugate addition of arylboronic acids to 4-quinolones. nih.gov This method provides access to chiral 2-aryl-2,3-dihydro-4-quinolones. The use of a palladium catalyst with a chiral PyOx ligand under air- and moisture-tolerant conditions makes this an operationally simple procedure. nih.govacs.org Furthermore, the enantioselective 1,4-addition of thiols to enones has been achieved using chiral biquinoline N,N'-dioxide-metal complexes.

Kinetic studies of copper-catalyzed conjugate addition reactions with organoaluminum reagents have also been undertaken to elucidate the mechanistic pathway and apply this understanding to the enantioselective synthesis of quinolone derivatives. nottingham.ac.uk

Table 2: Asymmetric Conjugate Addition to Quinolones

| Catalyst System | Nucleophile | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| CuBr·SMe₂ / (R,R)-L1 | Grignard Reagents | 2-Quinolones | 2-Substituted Tetrahydro-quinolones | >72 | >93 | d-nb.info |

| Pd(OCOCF₃)₂ / Chiral PyOx | Arylboronic Acids | 4-Quinolones | 2-Aryl-2,3-dihydro-4-quinolones | 45-65 | 67-89 | nih.gov |

The Diels-Alder reaction, a [4+2] cycloaddition, and its variants are powerful tools for constructing the quinoline core. sigmaaldrich.com The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is particularly useful for synthesizing nitrogen-containing heterocycles like quinolines. sigmaaldrich.comrsc.org For instance, an intramolecular imino Diels-Alder reaction promoted by BF₃·OEt₂/DDQ has been used to afford substituted quinolines. nih.gov

The inverse electron demand aza-Diels-Alder reaction offers a route to 3-aroyl quinolines from enaminones and in situ generated aza-o-quinone methides. acs.org This method is general for a range of substituted starting materials and can be performed on a gram scale. acs.org It has also been extended to a one-pot synthesis of 3-acyl quinolines from aliphatic ketones. acs.org

Furthermore, enantioselective [2+2] photocycloaddition reactions of 2(1H)-quinolones with electron-deficient olefins can be induced by visible light in the presence of a chiral thioxanthone catalyst. This reaction proceeds with excellent regio- and diastereoselectivity, yielding cyclobutane (B1203170) products with high enantiomeric excess. acs.org

Enantioselective rearrangement and cyclization reactions represent another important strategy for the asymmetric synthesis of complex quinolinone frameworks. A notable example is the enantioselective organic-chemistry.orgrsc.org-rearrangement/cyclization reaction that provides access to quinolinone-based polycyclic indole (B1671886) derivatives. rsc.orgresearchgate.net This method allows for the stereocontrolled synthesis of 3,4-dihydroquinolin-2-ones and cyclopenta[b]indoles with excellent stereoselectivity. rsc.org

An efficient asymmetric organic-chemistry.orgrsc.org O-to-C rearrangement of quinolin-2(1H)-ones has been developed using a chiral bisoxazoline/copper complex. This strategy produces a series of 1,4-dihydroquinoline-2,3-diones containing a quaternary stereocenter. acs.org These products can be further cyclized to yield optically active 3,4-dihydroquinolin-2-ones. acs.org

Cobalt-catalyzed asymmetric hydroboration/cyclization of 1,7-enynes provides a general approach to chiral quinoline derivatives containing quaternary stereocenters. nih.gov Similarly, a cationic BINAP-palladium(II) complex catalyzes the highly enantioselective ene-type cyclization of 1,7-enynes to synthesize quinolines with a quaternary carbon center. acs.org

Reductive radical cyclization of 4-substituted quinolones bearing an ω-iodoalkyl chain, mediated by a chiral template, can also be used to produce cyclized products with high enantiomeric excess. rsc.org Palladium-catalyzed enantioselective cyclization has also been employed to construct atropisomeric 2-aryl quinazolinones and axially chiral 4-aryl-2-quinolones. mdpi.com

Table 3: Enantioselective Rearrangement and Cyclization Reactions for Quinolinone Synthesis

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| organic-chemistry.orgrsc.org-Rearrangement/Cyclization | Chiral Catalyst | Quinolinone Precursors | Quinolinone-based polycyclic indoles | - | 83–99% ee, >19:1 dr | rsc.org |

| organic-chemistry.orgrsc.org O-to-C Rearrangement | Chiral Bisoxazoline/Copper Complex | Quinolin-2(1H)-ones | 1,4-Dihydroquinoline-2,3-diones | - | - | acs.org |

| Hydroboration/Cyclization | Cobalt Catalyst | 1,7-Enynes | Chiral Boryl-functionalized quinolines | High | High | nih.gov |

| Ene-type Cyclization | Cationic BINAP-Palladium(II) | 1,7-Enynes | Quinolines with quaternary carbon | Quantitative | >99% ee | acs.org |

| Radical Cyclization | Chiral Template | 4-Substituted quinolones | Cyclized quinolones | Good | 94–99% ee | rsc.org |

Mechanistic Pathways in Ring Formation and Functionalization Reactions

The synthesis of the quinolinone core, a foundational structure for various derivatives, can be achieved through several strategic cyclization and condensation reactions.

Stepwise Analysis of Cyclization and Condensation Mechanisms

A prevalent method for constructing the this compound scaffold involves the condensation of anilines with β-ketoesters or their equivalents. One common approach is the Conrad-Limpach-Knorr synthesis, which, despite its utility, can be hampered by harsh conditions and the formation of regioisomeric mixtures. nih.gov More contemporary methods often utilize milder and more efficient catalysts.

For instance, the reaction of anilines with vinyl ethers in the presence of a catalytic amount of iodine provides an effective route to 2-methylquinolines. nih.gov The proposed mechanism for this transformation involves a dual role for the iodine species. Molecular iodine acts as an oxidant, while the in-situ generated hydrogen iodide (HI) serves to activate the vinyl ether. This redox interplay between iodine and HI allows for the use of only a catalytic quantity of iodine. nih.gov

Another significant pathway involves the cyclocondensation of isatoic anhydrides with active methylene (B1212753) compounds like ethyl acetoacetate. beilstein-journals.org A modified Coppola quinoline synthesis employs sodium hydroxide as a base to generate the enolate of ethyl acetoacetate, which then reacts with the isatoic anhydride. beilstein-journals.org The mechanism proceeds through the acylation of the enolate by the anhydride, followed by an intramolecular dehydrative cyclization to yield the quinoline ring system. beilstein-journals.org This method offers a convenient two-step synthesis from readily available 2-aminobenzoic acids. beilstein-journals.org

The formation of fused ring systems onto the quinolinone core often involves multi-component reactions (MCRs). For example, the synthesis of tetrahydrodibenzo[b,g] beilstein-journals.orgrsc.orgnaphthyridin-1(2H)-ones can be achieved through an L-proline catalyzed MCR of 2-chloro-3-formylquinolines, 4-hydroxy-2H-chromen-2-one, and substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones. nih.gov The mechanism is believed to initiate with the formation of an iminium ion from the aldehyde and L-proline. This is followed by a Knoevenagel condensation with 4-hydroxy-2H-chromen-2-one, subsequent reaction with the enaminone, and a final intramolecular cyclization. nih.gov

Role of Intermediates in Quinolinone Synthesis

The strategic use and stabilization of intermediates are crucial in directing the outcome of quinolinone syntheses. In the Conrad-Limpach-Knorr synthesis, the initial reaction between an aniline (B41778) and a β-ketoester forms a Schiff base or an enamine intermediate. The subsequent cyclization of this intermediate dictates the final quinoline structure.

In the synthesis of 4-aminoquinoline (B48711) derivatives, imine intermediates are formed through the condensation of 2-aminobenzonitrile (B23959) with various aliphatic aldehydes and ketones. researchgate.net These imines then undergo intramolecular cyclization in the presence of a strong base like potassium tert-butoxide to furnish the quinoline ring. researchgate.netorientjchem.org A proposed mechanism involves the deprotonation of the imine, followed by an intramolecular nucleophilic attack and subsequent aromatization. orientjchem.org

The Vilsmeier-Haack reagent has proven to be a versatile tool in generating halomethyleniminium salt intermediates from quinoline precursors, which can then undergo intramolecular cyclization to yield a variety of fused quinoline derivatives. derpharmachemica.com Similarly, in the synthesis of pyrano[3,2-c]quinolones, a key intermediate is a propargyl carbocation, formed from the reaction of a propargylic alcohol with a Brønsted acid. This carbocation is in equilibrium with an allenic form, which then undergoes a Friedel-Crafts-type reaction followed by a 6-endo-dig cyclization to afford the final product. rsc.org

The following table summarizes key intermediates in the synthesis of various quinolinone derivatives:

| Derivative | Key Intermediate(s) | Synthesis Method |

| 2-Methylquinolines | Schiff base/enamine, Iminium ion | Conrad-Limpach-Knorr, Iodine-catalyzed condensation |

| 4-Aminoquinolines | Imine | Intramolecular cyclization of imines from 2-aminobenzonitrile |

| Fused quinolines | Halomethyleniminium salt | Vilsmeier-Haack reaction |

| Pyrano[3,2-c]quinolones | Propargyl carbocation/Allenic intermediate | Acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols |

| Tetrahydrodibenzo[b,g] beilstein-journals.orgrsc.orgnaphthyridin-1(2H)-ones | Iminium ion, Knoevenagel adduct | L-proline catalyzed multi-component reaction |

Intramolecular Electronic Transfer and Fluorescence Mechanisms in Quinolinone Probes (e.g., TICT, PET, CHEF)

Quinolinone derivatives have emerged as versatile fluorophores for the development of chemosensors due to their favorable photophysical properties. The fluorescence of these probes can be modulated through various intramolecular electronic transfer mechanisms upon interaction with specific analytes.

Twisted Intramolecular Charge Transfer (TICT) is a mechanism where, upon photoexcitation, the molecule undergoes a conformational change, typically involving the rotation around a single bond, leading to a charge-separated state. sioc-journal.cn This TICT state is often non-emissive or weakly emissive, providing a mechanism for fluorescence quenching. In the context of quinolinone-based viscosity probes, the free rotation of a carbon-carbon double bond can be hindered in a high-viscosity environment. This restriction of intramolecular rotation blocks the formation of the non-emissive TICT state, resulting in fluorescence enhancement. sioc-journal.cn

Photoinduced Electron Transfer (PET) is another common fluorescence quenching mechanism employed in the design of quinolinone probes. In a PET sensor, the fluorophore is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. mdpi.com When the receptor binds to an analyte, its electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence. researchgate.net Theoretical studies on quinolinium-vinyl-N,N-dimethylaniline boronate (QVD-B) probes have shown that PET from the donor moiety to the acceptor moiety is responsible for fluorescence quenching. rsc.org

Chelation-Enhanced Fluorescence (CHEF) is a mechanism where the binding of a metal ion to a quinolinone probe enhances its fluorescence. This enhancement can be due to several factors, including increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways, and changes in the electronic properties of the fluorophore that favor radiative decay. acs.org For example, a diarylethene sensor incorporating a hydroxybenzylidene-2-naphthohydrazide group exhibits a significant fluorescence enhancement upon binding to Al³⁺, attributed to a strong CHEF effect and inhibition of PET. acs.org

These mechanisms are not mutually exclusive and can operate in concert to produce a desired sensory response. The design of quinolinone-based fluorescent probes often involves the careful selection of donor and acceptor units and the linker connecting them to fine-tune the photophysical properties and achieve high selectivity and sensitivity for a target analyte. bohrium.com

The table below summarizes the key fluorescence mechanisms in quinolinone probes:

| Mechanism | Description | Effect on Fluorescence | Example Application |

| TICT | Conformational twisting in the excited state leads to a charge-separated, non-emissive state. | Quenching (Turn-off) or Enhancement (Turn-on) if twisting is restricted. | Viscosity sensing. sioc-journal.cn |

| PET | Electron transfer from a donor to the excited fluorophore. | Quenching (Turn-off). | Detection of metal ions and biomolecules. rsc.orgresearchgate.net |

| CHEF | Analyte binding enhances fluorescence by increasing rigidity or altering electronic properties. | Enhancement (Turn-on). | Metal ion detection. acs.org |

Tautomeric Phenomena in 2 Methylquinolin 3 2h One and Analogous Quinolinone Systems

Experimental Characterization of Tautomeric Forms

The existence and relative proportions of tautomers in quinolinone systems are primarily investigated using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct evidence of the specific structural forms present in solution and the solid state.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Tautomers

NMR spectroscopy stands as a powerful tool for the qualitative and quantitative analysis of tautomeric equilibria in quinolinone systems. mdpi.comresearchgate.net By analyzing chemical shifts, coupling constants, and through-space correlations, researchers can distinguish between different tautomeric forms, such as the keto-enol or amide-iminol pairs.

In analogous systems like 3-substituted 2-methyl-quinolin-4(1H)-ones, ¹³C NMR spectroscopy has been effectively used to identify the dominant tautomer. nuph.edu.uaresearchgate.net A significant deshielding of the carbon nucleus at position 4 (C4) is indicative of the 4-oxo form. The experimental and calculated chemical shifts for the C4 carbon differ substantially between the 4-oxo and 4-hydroxy isomers, serving as a reliable criterion for structural assignment. nuph.edu.uaresearchgate.net For instance, in DMSO-d₆ solution, a significant deshielding of the C4 carbon signal confirms the prevalence of the 4-oxo tautomer across various derivatives. nuph.edu.uaresearchgate.net

For 4-ketomethylquinolines, ¹H, ¹³C, and ¹⁵N NMR spectra have been used to observe mixtures of keto and enaminone tautomers in chloroform. cdnsciencepub.com The keto form is characterized by a methylene (B1212753) singlet in the ¹H NMR spectrum (δ 4.1-4.3) and corresponding methylene (δ 40-48) and unconjugated carbonyl (δ 204-211) signals in the ¹³C NMR spectrum. cdnsciencepub.com In contrast, the enol or enaminone forms show characteristic signals for vinyl protons and carbons. cdnsciencepub.com For example, in a study of ethyl 2-(quinolin-4-yl)-3-oxobutanoate, the methylene group of the keto form (δ 42.49) and the vinyl carbon of the enol form (δ 99.24) were both clearly visible in the ¹³C NMR spectrum, allowing for an estimation of the tautomeric ratio. cdnsciencepub.com

Similarly, in substituted 4-methylquinolin-2(1H)-ones, both amide and iminol tautomers have been identified by ¹H NMR in DMSO-d₆. The iminol form is characterized by a broad NH signal at high chemical shift (e.g., 12.17 ppm) and distinct aromatic proton signals compared to the amide tautomer, which shows a phenolic OH signal (e.g., 8.07 ppm). scispace.com

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for Tautomeric Forms in Quinolinone Systems

| Tautomeric Form | Nucleus | Characteristic Chemical Shift (ppm) | System Reference |

|---|---|---|---|

| Keto (Amide) | ¹³C | C=O: 204-211 | 4-Ketomethylquinolines cdnsciencepub.com |

| Keto (Amide) | ¹³C | C=O (amide): 162.36–164.41 | 4-Hydroxy-2-quinolones nih.gov |

| Keto (Amide) | ¹H | CH₂ (next to C=O): 4.1-4.3 | 4-Ketomethylquinolines cdnsciencepub.com |

| Enol (Iminol) | ¹³C | C-OH: 166.71–168.20 | 4-Hydroxy-2-quinolones nih.gov |

| Enol (Iminol) | ¹³C | =C-OH: 95.58–98.16 | 4-Hydroxy-2-quinolones nih.gov |

| Enol (Iminol) | ¹H | Enolic OH: 12.37–12.78 | 4-Hydroxy-2-quinolones nih.gov |

| Enaminone | ¹³C | Vinyl C: 99.24 | 4-Ketomethylquinolines cdnsciencepub.com |

Infrared (IR) and Mass Spectrometric Evidence for Tautomerism

Infrared (IR) spectroscopy provides crucial evidence for tautomerism by detecting the characteristic vibrational frequencies of key functional groups. The presence of a strong carbonyl (C=O) stretching band is a hallmark of the keto or amide tautomer. In aliphatic 4-ketomethylquinolines, this band appears around 1715 cm⁻¹. cdnsciencepub.com For 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, the lactam carbonyl stretch is observed around 1650 cm⁻¹, with a conjugated ketone stretch near 1623 cm⁻¹. arabjchem.org

Conversely, the absence of a strong C=O band and the appearance of broad O-H or N-H stretching bands can indicate the presence of the enol or iminol form. The study of various quinolinone derivatives consistently uses IR spectroscopy to confirm the structures synthesized and to provide clues about the dominant tautomeric form in the solid state (KBr disc) or in solution. scispace.comnih.govbohrium.com

While less commonly used for the direct study of tautomeric ratios, mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds, which is the same for all tautomers. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to characterize the parent molecule in quinolinone synthesis and modification studies. arabjchem.orgbohrium.com

Theoretical and Computational Investigations of Tautomeric Equilibria

Computational chemistry offers a powerful complement to experimental studies, providing deep insights into the factors that govern tautomeric equilibria. Quantum-chemical methods are used to calculate the structures, stabilities, and spectroscopic properties of different tautomers. researchgate.net

Stability and Relative Energies of Tautomers (e.g., Ketone vs. Enol Forms)

Quantum-chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the relative energies of the ketone and enol tautomers, thereby predicting their relative stabilities. nuph.edu.uaresearchgate.netresearchgate.net For many quinolinone systems, the keto (or amide) form is found to be the more stable tautomer.

For example, in 3-substituted 2-methyl-quinolin-4(1H)-ones, calculations for isolated molecules consistently show that the 4-oxo form is energetically favored over the 4-hydroxy tautomer. researchgate.net Similarly, in a study of 8-hydroxyquinoline (B1678124) derivatives, the canonical (OH) form was found to be more stable than the zwitterionic (NH) tautomer by at least 40 kJ/mol. researchgate.net In contrast, for 2-ketomethylquinolines, ab initio calculations have shown that the enaminone form is generally more stable than other tautomeric forms. researchgate.net

These computational findings are often validated by comparing calculated spectroscopic data, such as NMR chemical shifts, with experimental values. The good agreement typically observed lends strong support to the predicted tautomeric preferences. nuph.edu.uaresearchgate.net

Table 2: Computationally Determined Relative Stability of Quinolinone Tautomers

| Quinolinone System | Method | Most Stable Tautomer | Energy Difference | Reference |

|---|---|---|---|---|

| 3-Substituted 2-methyl-quinolin-4(1H)-ones | DFT, MP2 | 4-Oxo | - | researchgate.net |

| 8-Hydroxyquinolines | DFT | OH form | > 40 kJ/mol more stable than NH form | researchgate.net |

| 2-Ketomethylquinolines | Ab initio | Enaminone | - | researchgate.net |

| 3-(phenyl...methyl)quinoxalin-2(1H)-ones | DFT | Oxo form (in DMF) | Depends on substituent | bohrium.com |

Influence of Solvent Polarity on Tautomeric Equilibrium

The position of the tautomeric equilibrium can be significantly influenced by the solvent environment. helsinki.fibeilstein-journals.org The polarity of the solvent can preferentially stabilize one tautomer over another. Generally, more polar solvents tend to stabilize more polar tautomers. nih.gov

Computational models, particularly those that include solvent effects (e.g., the Polarizable Continuum Model, PCM), are crucial for accurately predicting tautomeric equilibria in solution. nuph.edu.uaresearchgate.net Studies on 7-hydroxy-8-(azophenyl)quinoline have shown that increasing solvent polarity, such as moving from toluene (B28343) to acetonitrile, stabilizes the more polar keto tautomers. nih.gov In the case of 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-2(1H)-ones, computational and experimental results showed that the oxo tautomers are dominant in the polar solvent dimethylformamide (DMF), whereas the less polar dichloromethane (B109758) (DCM) stabilizes the hydroxy forms. bohrium.com

Furthermore, research on 1-benzamidoisoquinoline derivatives demonstrated that the inclusion of explicit solvent molecules in computational models is sometimes mandatory to reproduce experimental trends, as intermolecular hydrogen bonding with the solvent can compete with and overpower intramolecular hydrogen bonds that might otherwise favor an enol tautomer. mdpi.com A theoretical study on quinoline (B57606) derivatives found that stability in the presence of solvents increased in the order of H₂O > DMF > CH₃CN > EtOH > THF, which was in agreement with experimental results. rsc.org

Effect of Substituents on Tautomerism

Substituents on the quinolinone ring can exert a profound electronic effect, shifting the tautomeric equilibrium. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the relative acidity and basicity of the atoms involved in the proton transfer, thereby changing the relative stability of the tautomers. mdpi.comresearchgate.net

In a series of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium was shown to be controllable by the substituent on a phenyl ring. The proportion of the amide tautomer varied from 74% for a strong electron-donating group (NMe₂) to 38% for a strong electron-withdrawing group (NO₂). mdpi.com Similarly, in 8-hydroxyquinoline derivatives, halogens and nitro groups were found to act as σ-electron withdrawing and, for halogens, π-electron donating substituents, which in turn influenced the electronic populations and aromaticity of the rings upon tautomerization. researchgate.net

However, the effect is not always pronounced. In the case of 3-substituted 2-methyl-quinolin-4(1H)-ones, substituents of different electronic character (e.g., Br, CN, Ph) were found to have no significant influence on the tautomeric equilibrium, with the 4-oxo form remaining dominant in all studied cases. nuph.edu.uaresearchgate.net This suggests that the inherent stability of the quinolin-4-one core can sometimes override the electronic perturbations from substituents at certain positions.

Advanced Spectroscopic and Structural Characterization of 2 Methylquinolin 3 2h One Compounds

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the hydrogen and carbon atoms within the 2-methylquinolin-3(2H)-one framework. ipb.pt The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. pdx.edutsijournals.com

In a typical ¹H NMR spectrum of a related compound, 3-methylquinolin-2(1H)-one, the proton of the N-H group appears as a singlet at a high chemical shift (around 10.95 ppm), while the methyl protons (CH₃) show a singlet at a much lower chemical shift (around 2.31 ppm). rsc.org The aromatic protons on the quinoline (B57606) ring system appear in the range of 7.22 to 7.67 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar compound, 3-methylquinolin-2(1H)-one, the carbonyl carbon (C=O) signal is observed downfield (around 164.14 ppm), while the methyl carbon appears upfield (around 16.80 ppm). rsc.org The remaining carbon signals of the quinoline ring are found in the aromatic region of the spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a similar compound, 3-Methylquinolin-2(1H)-one

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | 10.95 (s, 1H) | - |

| C=O | - | 164.14 |

| Aromatic CH | 7.22 - 7.67 (m) | 115.30 - 137.42 |

| CH₃ | 2.31 (s, 3H) | 16.80 |

Data is for 3-methylquinolin-2(1H)-one and serves as a representative example. rsc.org s = singlet, m = multiplet

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. columbia.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). columbia.eduresearchgate.net

These techniques are crucial for unambiguously assigning all proton and carbon signals and for studying the tautomeric equilibrium between the keto (this compound) and enol (4-hydroxy-2-methylquinoline) forms. nih.gov By analyzing the correlation patterns in the HMBC spectrum, researchers can determine the predominant tautomer in a given solvent. helsinki.finih.gov For instance, a correlation between the methyl protons and the carbonyl carbon would confirm the presence of the keto tautomer.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. researchgate.net This technique is particularly useful for identifying the functional groups present in a compound.

The FTIR spectrum of a quinoline derivative will typically show characteristic absorption bands. researchgate.net For a compound like this compound, key vibrational frequencies would include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the amine group in the lactam ring.

C=O stretching: A strong, sharp peak around 1650-1700 cm⁻¹, corresponding to the carbonyl group of the ketone.

C-H stretching: Bands in the 2800-3100 cm⁻¹ region, arising from the methyl and aromatic C-H bonds.

C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ range, characteristic of the aromatic quinoline ring system.

Table 2: Typical FTIR Absorption Frequencies for Functional Groups in Quinolinone Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1650 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C / C=N | Stretching | 1500 - 1650 |

Data is generalized from typical values for related quinolinone structures. nih.govarabjchem.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. measurlabs.comalgimed.comweebly.com HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy, typically to four or five decimal places. enovatia.com

For this compound (C₁₀H₉NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high precision. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. rsc.orgnih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. bohrium.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.

Other Advanced Spectroscopic Techniques

A variety of other spectroscopic methods can provide further insights into the properties of this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. mdpi.com The absorption spectrum of this compound would show characteristic peaks corresponding to π-π* transitions within the conjugated quinoline system. rsc.org

Fluorescence Spectroscopy: This technique provides information about the emission of light from a molecule after it has absorbed light. mdpi.com Some quinoline derivatives are known to be fluorescent, and their emission spectra can be used for various analytical applications. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique specific for studying species with unpaired electrons, such as radicals or certain transition metal ions. bruker.comlibretexts.org While this compound itself is not a radical, EPR could be used to study its interactions with paramagnetic species or to investigate any radical intermediates formed in reactions involving this compound. rsc.orgresearchgate.net

Light/Neutron Scattering: Static and dynamic light scattering can be used to determine the size and shape of molecules or molecular aggregates in solution. chromatographyonline.combioanalysis-zone.commanchester.ac.ukwarwick.ac.ukuu.nl Neutron scattering provides similar information but can be particularly useful for studying hydrogen-containing materials and can differentiate between isotopes like hydrogen and deuterium. epj-conferences.orgaps.orgebsco.com These techniques could be applied to study the solution behavior of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to purify and quantify compounds in a mixture. sigmaaldrich.comsemanticscholar.org A suitable HPLC method would be essential for isolating pure this compound and for monitoring the progress of reactions involving this compound. rsc.orgtandfonline.comresearchgate.net

Theoretical and Computational Chemistry of 2 Methylquinolin 3 2h One and Quinolinone Derivatives

Quantum Chemical Calculation Methodologies (e.g., DFT, MP2, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the properties of quinolinone derivatives. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are widely employed to predict molecular properties with a high degree of accuracy. kfupm.edu.sa

DFT, with functionals like B3LYP, is particularly popular due to its balance of computational cost and accuracy in describing electronic correlation. kfupm.edu.sabioline.org.br These methods are used to calculate various molecular parameters that help in understanding the stability and reactivity of the molecules. kfupm.edu.sa For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been successfully used to investigate the electronic and tautomeric structures of novel pyrazolyl quinolinone derivatives. ekb.egekb.eg Ab initio methods like HF and MP2 are also utilized, often in conjunction with DFT, to provide a more comprehensive understanding of the electronic structure. kfupm.edu.sa

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. bioline.org.br For quinolinone derivatives, this process helps in determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For example, the geometry of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one was optimized using the B3LYP/6-311G(d,p) basis set to understand its structural details. researchgate.net

Conformational analysis is also vital, especially for flexible molecules, to identify different stable conformers and their relative energies. researchgate.net While some quinolinone derivatives have limited conformational flexibility, the introduction of substituents can lead to multiple possible conformations. arabjchem.org For instance, a study on hybrid 2-quinolinone-benzimidazole derivatives predicted the existence of two main conformations, an "open" and a "closed" form, through conformational analysis. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is key to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. ekb.egekb.egscite.ai

For quinolinone derivatives, FMO analysis has been used to explain their reactivity and kinetic stability. researchgate.netscite.aibhu.ac.in For example, a study on pyrazolyl quinolinone derivatives showed that the HOMO and LUMO energies could be used to describe the extent of charge transfer within the molecules. ekb.egekb.eg Another study on 5,8-quinolinedione-betulin hybrids used molecular electrostatic potential maps, derived from electronic structure calculations, to identify electrophilic and nucleophilic regions within the molecules. mdpi.com

Global and Local Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Potential, Hardness, Softness, Electrophilicity Index, Fukui Functions)

Global and local reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. ekb.egekb.egscirp.org These descriptors are calculated using the energies of the frontier orbitals. researchgate.net

Global Reactivity Descriptors:

| Descriptor | Formula | Description |

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | The resistance of a molecule to change its electron configuration. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

These descriptors have been calculated for various quinolinone derivatives to predict their reactivity. ekb.egekb.egscirp.org For example, in a study of pyrazolyl quinolinone derivatives, these global properties were used to analyze the effect of different substituents on the molecule's reactivity. ekb.egekb.eg

Local Reactivity Descriptors:

Fukui functions (f(r)) are used to describe the reactivity at a specific atomic site within a molecule. They indicate the change in electron density at a particular point when the total number of electrons in the system changes. The Fukui function helps in identifying the most likely sites for nucleophilic and electrophilic attacks. uantwerpen.be This local reactivity information is crucial for understanding the regioselectivity of chemical reactions involving quinolinone derivatives.

Molecular Dynamics Simulations and Computational Docking Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions with biological systems. nih.govnih.gov MD simulations have been used to study the stability of quinolinone derivatives when complexed with proteins. mdpi.comnih.gov For example, MD simulations of a quinoline (B57606) derivative complexed with a protease enzyme revealed the stability of the complex through analysis of root-mean-square deviation (RMSD), residue flexibility, and hydrogen bonding. nih.gov

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combenthamdirect.com This method is extensively used in drug design to screen for potential inhibitors of biological targets. nih.govbohrium.com Docking studies of quinoline-3-carboxamide (B1254982) derivatives with DNA damage and response (DDR) kinases have been performed to understand their selectivity towards specific kinases. mdpi.com Similarly, docking studies have been employed to investigate the potential of quinolinone derivatives as inhibitors for the Hepatitis C virus NS5B protein and SARS-CoV-2 main protease. mdpi.comnih.gov

Solvent Effects on Stability and Reactivity: Computational Models (e.g., PCM, COSMO, SM8)

The surrounding solvent can significantly influence the stability and reactivity of a molecule. Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are popular implicit solvation models where the solvent is treated as a continuous dielectric medium. rsc.orgrsc.org

These models have been used to study the stability of quinolinone derivatives in different solvents. For instance, DFT calculations using the PCM model showed that the stability of certain quinoline derivatives increased in the presence of solvents, with the effect being most pronounced in water. rsc.orgrsc.org The energy gap between HOMO and LUMO can also be affected by the solvent, which in turn influences the molecule's reactivity. scirp.org

Prediction of Spectroscopic Parameters (e.g., IR and NMR Spectra Simulation)

Computational methods can predict spectroscopic parameters, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental data to validate the computed structures. nih.govresearchgate.net

DFT calculations are commonly used to simulate vibrational frequencies in IR spectra. nih.gov The calculated IR spectra for some quinolinone derivatives have shown good agreement with experimental values. scite.ai

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for predicting NMR chemical shifts. nih.govredalyc.org Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for various quinolinone derivatives and have shown good correlation with experimental data, aiding in the structural elucidation of these compounds. nih.govnih.gov The prediction of NMR spectra is also valuable for understanding conformational effects on the chemical shifts. schrodinger.com

Catalysis and Chiral Ligand Design Utilizing Quinolinone Scaffolds

Design Principles for Chiral Ligands based on Quinoline (B57606) Motifs

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. The quinoline scaffold offers a versatile platform for ligand design due to its tunable electronic and steric properties. Key principles in designing chiral ligands from quinoline motifs involve establishing a well-defined and rigid chiral environment around the metal center. irb.hrnumberanalytics.com This is often achieved by introducing stereogenic centers or axes of chirality, which dictate the three-dimensional arrangement of the ligand and, consequently, the stereochemical outcome of the catalyzed reaction. numberanalytics.com The modularity in the synthesis of quinoline-based ligands allows for systematic variation of substituents, enabling the fine-tuning of the catalyst's performance for specific reactions. sfu.ca

Chiral ligands based on quinoline motifs can be broadly categorized into C2-symmetric and nonsymmetrical architectures. C2-symmetric ligands possess a twofold rotational axis of symmetry, which can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity. nih.govwikipedia.org Examples include bidentate ligands where two identical chiral quinoline units are linked together. chemrxiv.orgresearchgate.net

In contrast, nonsymmetrical ligands, which lack any rotational symmetry, have gained prominence due to their potential for creating a more diverse and tunable chiral pocket around the metal center. nih.govchinesechemsoc.org This class includes P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor. nih.gov This combination of electronically distinct donor atoms can lead to unique reactivity and selectivity. nih.gov PNN-ligands, incorporating two nitrogen atoms and one phosphorus atom, represent a further extension of this concept, offering a tridentate coordination mode that can enhance the stability and catalytic activity of the resulting metal complexes. nsf.govnih.gov The synthesis of these ligands often involves a modular approach, allowing for the independent variation of the phosphorus and nitrogen-containing fragments to optimize catalytic performance. sfu.ca

A variety of chiral ligands have been developed based on the quinoline scaffold, each with its unique structural features and applications in asymmetric catalysis.

Bisphosphines: Chiral bisphosphine ligands derived from quinoline oligoamide foldamers have been synthesized and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters, achieving excellent conversions and promising enantioselectivities. rsc.org These ligands coordinate to the metal center through the two phosphorus atoms, creating a chiral environment that directs the stereochemical outcome of the reaction.

Schiff Bases: Quinoline-derived Schiff base ligands are readily prepared through the condensation of a quinoline aldehyde or ketone with a chiral amine. mdpi.comnih.gov These ligands have been used to create chiral metal complexes, such as copper(II) complexes, which have shown potential in various applications. nih.gov The imine nitrogen and another donor atom from the quinoline ring coordinate to the metal, forming a chiral catalyst.

Oxazolinyl-Type Ligands: Phosphinooxazoline (PHOX) ligands, which combine a phosphine (B1218219) donor with a chiral oxazoline (B21484) ring, represent a highly successful class of nonsymmetrical P,N-ligands. nih.gov While not directly derived from 2-methylquinolin-3(2H)-one, the design principles of these ligands, featuring a hard nitrogen donor and a soft phosphorus donor, are relevant to the development of new quinoline-based chiral ligands.

Application in Asymmetric Catalysis

Chiral ligands based on the this compound scaffold and related quinoline structures have found broad application in both transition-metal catalysis and organocatalysis, enabling the synthesis of a wide array of chiral molecules with high enantiomeric purity.

The coordination of quinoline-derived chiral ligands to transition metals such as rhodium, manganese, and iron has led to the development of powerful catalysts for asymmetric transformations.

Rhodium Catalysis: Chiral rhodium complexes bearing quinoline-based ligands have been effectively used in asymmetric hydrogenation reactions. For instance, rhodium(I) catalysts with chiral bisphosphine ligands derived from quinoline oligoamide foldamers have demonstrated high efficiency in the asymmetric hydrogenation of α-dehydroamino acid esters. rsc.org Additionally, rhodium(III) complexes have been employed in C-H activation reactions to synthesize functionalized quinolones. mdpi.com

Manganese Catalysis: Earth-abundant and less toxic manganese has emerged as a promising metal for asymmetric catalysis. frontiersin.org Manganese complexes with chiral P,N,N-ligands have been rationally designed and successfully applied in the enantioselective hydrogenation of ketones. nih.gov These catalysts have shown high reactivity and enantioselectivity for a range of cyclic and aromatic ketones. nih.gov

Iron Catalysis: Iron, another abundant and environmentally benign metal, has been utilized in asymmetric catalysis with quinoline-containing ligands. researchgate.net Chiral iron complexes have been shown to be effective catalysts for various reactions, including the synthesis of disubstituted quinoline derivatives through three-component reactions. researchgate.netnih.gov

The following table summarizes the application of transition-metal catalysts with quinoline-derived ligands in asymmetric synthesis:

| Metal | Ligand Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rhodium | Bisphosphine | Asymmetric Hydrogenation | α-Dehydroamino acid esters | Chiral α-amino acid esters | Promising | rsc.org |

| Rhodium | Picolinic Acid derivative | Dehydrative Cyclization | (E)-Hept-2-ene-1,7-diol | 2-Vinyltetrahydro-2H-pyran | Up to >99:1 | researchgate.net |

| Manganese | P,N,N-ligand | Asymmetric Hydrogenation | Cyclic ketones | Chiral alcohols | Up to 99:1 | nih.gov |

| Iron | Linear tetradentate | C-H Insertion | Azanyl esters | Nonracemic amino acids | - | nih.gov |

| Ruthenium | Diamine | Asymmetric Hydrogenation | 2-Methylquinoline (B7769805) | 2-Methyl-1,2,3,4-tetrahydroquinoline | Up to 99% | researchgate.net |

| Iridium | Diphosphine | Asymmetric Hydrogenation | Quinolines | Tetrahydroquinolines | Up to 94% | dicp.ac.cn |

In addition to transition-metal catalysis, quinoline derivatives themselves can act as organocatalysts or be incorporated into larger organocatalytic scaffolds. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective reduction of quinolines to tetrahydroquinolines. nih.gov This metal-free approach provides access to highly enantioenriched heterocyclic compounds. nih.gov Furthermore, organocatalytic strategies have been developed for the asymmetric synthesis of various quinoline-containing polycyclic structures. researchgate.netresearchgate.netrsc.orgbeilstein-journals.org

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperation (MLC) represents a powerful strategy in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a catalytic cycle. mdpi.comrsc.org This synergistic interaction can lead to enhanced reactivity and selectivity that is not achievable with either the metal or the ligand alone. nih.gov

In the context of quinoline-based scaffolds, MLC often involves the reversible dearomatization and aromatization of the quinoline ring system. mdpi.comnsf.gov For instance, in transfer hydrogenation reactions, a dearomatized pincer complex can heterolytically activate a hydrogen source, such as an alcohol or H₂, to generate a metal-hydride intermediate with a protonated ligand side arm. mdpi.com This active species can then efficiently transfer the hydride to an unsaturated substrate. The reverse process, dehydrogenation, is also possible. mdpi.com

Ruthenium and iridium complexes with quinoline-based PNN pincer ligands have been studied for their potential in MLC. nsf.gov Planar-locked quinoline-based PNN ligands have been synthesized to probe the importance of the dearomatization/aromatization step in alcohol dehydrogenation, suggesting that access to an inner-sphere mechanism via ligand cooperation leads to lower energy pathways. nsf.gov Similarly, cobalt-amido complexes have demonstrated cooperative catalysis in the partial transfer hydrogenation of quinolines. nih.gov

Applications in Materials Science and Fluorescent Probe Development Based on Quinolinone Derivatives

Quinolinone Derivatives in Functional Materials and Electronics

The quinoline (B57606) motif is a crucial construction block not only in drug discovery but also in the development of advanced functional materials. nih.govnih.gov The inherent electronic properties of the quinoline system, characterized by a distinct dipole moment and electron-accepting nature, make its derivatives suitable for applications in materials science. mdpi.com These properties are foundational to creating molecules with tailored functions.

Derivatives based on the broader quinoline scaffold have been investigated for their potential in organic electronics. For instance, triphenylamine (B166846) and quinoline derivatives designed with a donor-π-acceptor (D-π-A) architecture have been explored as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org In these systems, the quinoline group can act as an auxiliary electron acceptor, which helps to extend the conjugation length, broaden the spectral absorption, and facilitate intramolecular charge transfer (ICT) upon photoexcitation—a critical process for efficient charge separation and energy conversion. rsc.org The design of such molecules, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated, is a key strategy in developing materials for optoelectronic applications. rsc.org While specific applications focusing solely on 2-Methylquinolin-3(2H)-one are not extensively detailed, the broader class of quinoline derivatives shows significant promise for functional materials. nih.govnih.gov

Rational Design and Synthesis of Quinoline-Based Fluorescent Probes

The development of small-molecule fluorescent probes is a cornerstone of chemical biology, and quinoline-based scaffolds have been increasingly explored for this purpose. nih.govcrimsonpublishers.com Historically, the quinoline core, found in the first well-defined small-molecule fluorophore, quinine, has been an attractive structure for molecular probes. nih.govacs.org The nitrogen atom in the heterocyclic ring provides a site for monitoring interactions with target analytes through changes in fluorescence. nih.govacs.org Rational design approaches allow for the creation of probes with predictable properties, overcoming previous synthetic difficulties that had left the quinoline scaffold under-explored. nih.govresearchgate.net

The fluorescence of quinolinone derivatives is governed by several key photophysical principles, which can be tuned through synthetic modifications.

Intramolecular Charge Transfer (ICT): Many quinoline-based fluorophores exhibit an Intramolecular Charge Transfer (ICT) characteristic, where photoexcitation causes a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. nih.govmdpi.com The quinoline moiety itself is often the electron-accepting unit. mdpi.com This charge redistribution leads to a significant difference in the dipole moments of the ground and excited states, which is fundamental to their sensing capabilities and solvatochromic behavior (color change with solvent polarity). mdpi.com For example, introducing a strongly electron-withdrawing group like trifluoromethyl can enhance the ICT character, shifting absorption and emission to longer wavelengths. nih.gov The ICT mechanism is often the basis for the "turn-on" fluorescence response of many probes. acs.org

Stokes Shift: A large Stokes shift, the difference between the absorption and emission maxima, is a highly desirable feature in fluorescent probes as it minimizes self-quenching and reduces background interference from scattered excitation light. researchgate.net Numerous quinoline-based probes have been designed to feature large Stokes shifts. acs.orgnih.govnih.gov This is often a consequence of the significant structural and electronic reorganization that occurs in the excited state, a hallmark of ICT processes. mdpi.com

| Probe Name/Identifier | Target Analyte | Stokes Shift (nm) | Reference |

|---|---|---|---|

| CuQP-1 | Cu²⁺/S²⁻ | 178 | nih.gov |

| QH-FA | Formaldehyde | 140 | nih.gov |

| Q-tau 4 | Tau Aggregates | Large | acs.org |

Multi-Photon Absorption (MPA) Cross-Sections: For advanced bioimaging, probes capable of two-photon absorption (2PA) or three-photon absorption (3PA) are superior. MPA allows for excitation with lower-energy near-infrared (NIR) light, which enables deeper tissue penetration, reduced autofluorescence, and lower phototoxicity. crimsonpublishers.comrsc.orgrsc.org The MPA capability is quantified by the absorption cross-section (σ), measured in Goeppert-Mayer (GM) units. Quinoline derivatives have been engineered to possess large MPA cross-sections.

| Probe Name | Target Analyte | Absorption Type | Cross-Section (σ) | Reference |

|---|---|---|---|---|

| L3 | Lipid Droplets | 2PA | 359.54 GM | rsc.org |

| 3PA | 378.01 × 10⁻⁸¹ cm⁶ s² per photon² | rsc.org |

A significant advancement in the field is the development of highly modular quinoline-based scaffolds that permit the rational design of probes with predictable characteristics. nih.govnih.govresearchgate.net One such strategy involves a "core" scaffold with three distinct, functionalizable domains:

Compound Polarization Domain: This domain typically includes a strong electron-donating group (e.g., a dimethylamino group) to polarize the fluorophore, which is essential for establishing a strong ICT character. nih.govresearchgate.net

Photophysical Property Tuning Domain: Modifications at this position allow for the fine-tuning of the probe's absorption and emission wavelengths. nih.govresearchgate.net

Structural Diversity Domain: This domain can be altered to introduce different reactive groups for targeting specific analytes or to modify the probe's solubility and cellular localization without drastically changing its core photophysical properties. nih.govresearchgate.net

This modular approach, often facilitated by synthetic methods like regioselective palladium-catalyzed cross-coupling, enables the combinatorial and high-throughput development of diverse fluorescent probes from a common precursor, streamlining the discovery process. nih.govnih.govacs.org

Advanced Bioimaging Applications of Quinolinone-Based Probes (in vitro)

The tunable properties and biocompatibility of quinolinone-based probes have led to their successful application in imaging a wide array of analytes and processes within living cells. crimsonpublishers.com

Lipid Droplets: Abnormalities in lipid droplets (LDs) are biomarkers for various diseases. rsc.org Multi-photon fluorescent probes based on quinolinone groups have been developed for the highly selective detection of LDs in living cells. crimsonpublishers.comrsc.orgrsc.org For example, the probe L3 shows a significant enhancement in three-photon fluorescence upon interaction with liposomes and was successfully used for super-resolution imaging of LDs. rsc.orgrsc.org

Viscosity: Intracellular viscosity is a critical parameter that influences diffusion-controlled cellular processes. crimsonpublishers.com Quinoline-based fluorescent probes have been designed to report on changes in micro-viscosity. crimsonpublishers.comsioc-journal.cn These probes often operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism, where the rotation of a part of the molecule is hindered in high-viscosity environments, "turning on" fluorescence. sioc-journal.cnmdpi.com A two-photon probe, designated '7', has been used to image intracellular viscosity in both HeLa cells and zebrafish. crimsonpublishers.com

Metal Ions: Quinoline derivatives are excellent chelators for metal ions. mdpi.comnih.gov This property has been harnessed to create selective fluorescent probes for various biologically important metal ions. Probes have been reported for the detection of Zn²⁺, Cu²⁺, Fe²⁺/Fe³⁺, Hg²⁺, and Al³⁺ in living cells. nih.govcrimsonpublishers.comrsc.orgacs.org For instance, probe CuQP-1 shows fluorescence quenching upon binding Cu²⁺, which is then restored by the addition of S²⁻, allowing for the sequential detection of both ions in HT22 cells and zebrafish. nih.gov

pH: Intracellular pH is tightly regulated, and deviations are linked to numerous pathological processes. nih.govscilit.com Quinoline-based probes are well-suited for pH sensing, as the nitrogen atom can be protonated, altering the electronic properties and fluorescence output. researchgate.netresearchgate.net Researchers have developed ratiometric probes that exhibit different fluorescence emission colors at different pH values, allowing for more precise measurements. nih.govscilit.comresearchgate.net These probes have been used to image pH changes in the cytoplasm and in acidic organelles like lysosomes. nih.govnih.govworktribe.com

The use of multi-photon excitation, particularly two-photon microscopy, offers significant advantages for live-cell and tissue imaging. bohrium.comd-nb.info Quinolinone-based probes have been at the forefront of this technology. The design of molecules with large two-photon absorption (2PA) or three-photon absorption (3PA) cross-sections is key. rsc.orgrsc.orgd-nb.info

Several of the analyte-specific probes mentioned above are multi-photon probes. The quinoline-based multiphoton probe 'MPF probe 1' was developed for detecting lipid droplets, exhibiting an ICT effect and low phototoxicity. crimsonpublishers.com Ratiometric two-photon probes have been created for biological Zn²⁺ detection, showing large red shifts in emission upon ion binding. rsc.org These advanced probes, which combine the targeting specificity of the quinolinone scaffold with the imaging benefits of multi-photon microscopy, represent powerful tools for visualizing complex biological processes in their native environments with high spatiotemporal resolution. d-nb.info

Molecular Mechanisms of in Vitro Biological Activity of 2 Methylquinolin 3 2h One Derivatives

Anticancer and Cytotoxic Activities

Quinoline (B57606) derivatives are recognized for their potential in anticancer drug development, demonstrating efficacy against various cancer cell lines such as breast, colon, and lung cancer. arabjchem.org The anticancer effects of these compounds are often mediated through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. arabjchem.org

Mechanisms of Cell Growth Inhibition and Apoptosis Induction (e.g., Caspase-Dependent Pathways)

A significant mechanism by which 2-methylquinolin-3(2H)-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases.

Certain pyrazolo[4,3-c]quinoline derivatives have been shown to induce apoptosis through the activation of caspase-3/7 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). vulcanchem.com The activation of these executioner caspases is a critical step in the apoptotic cascade, leading to the dismantling of the cell. nih.gov For instance, some quinoline-2-one/pyrazole hybrids have demonstrated anti-apoptotic activity through the inhibition of caspase-3. mdpi.com

Furthermore, studies on novel quinoline-based analogues of combretastatin (B1194345) A-4 revealed their ability to induce apoptosis via a mitochondrial-dependent pathway in MCF-7 breast cancer cells. tandfonline.com This involves the disruption of the mitochondrial membrane potential and subsequent release of pro-apoptotic factors. One such derivative, 12c , was found to arrest the cell cycle at the G2/M phase, leading to apoptosis. tandfonline.com Similarly, other quinoline derivatives have been reported to induce apoptosis in various cancer cell lines. kingston.ac.uk

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of apoptosis. nih.gov The ratio of BAX to Bcl-2 is crucial in determining a cell's fate. nih.gov Some VEGFR-2 inhibitors with a quinoxaline (B1680401) scaffold, a related heterocyclic system, have been shown to up-regulate both caspase-3 and caspase-9 to induce apoptosis. nih.gov

Interactions with Biological Targets (e.g., NQO1, DNA GyraseB)